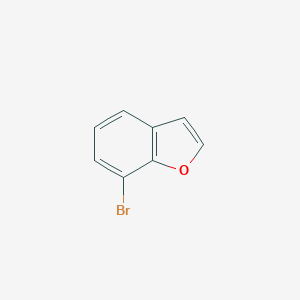
7-Bromobenzofuran
Vue d'ensemble
Description
7-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO and a molecular weight of 197.03 . It is a type of benzofuran compound, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 7-Bromobenzofuran, has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems . A specific preparation method for 7-Bromobenzofuran has been patented, which involves a series of steps including cyclisation .Molecular Structure Analysis
The molecular structure of 7-Bromobenzofuran consists of a benzofuran ring with a bromine atom attached at the 7th position . The empirical formula is C8H5BrO .Chemical Reactions Analysis
Benzofuran compounds, including 7-Bromobenzofuran, have been utilized in the development of various biologically active natural medicines and synthetic chemical raw materials . They have potential applications in many aspects due to their biological activities .Applications De Recherche Scientifique
Overview of Brominated Compounds in Research
Research on brominated compounds, such as 7-Bromobenzofuran, has primarily focused on understanding their environmental impact, toxicity, and potential health hazards. These studies are crucial for assessing the risks associated with the use of brominated flame retardants (BFRs) and related chemicals. While direct studies on 7-Bromobenzofuran are limited, insights can be drawn from the broader category of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities.
Environmental Concerns and Toxicity Profiles
Studies have shown that brominated compounds, including PBDDs and PBDFs, possess similar toxicity profiles to their chlorinated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs). These substances have raised environmental concerns due to their persistence and potential to bioaccumulate, leading to increased human and wildlife exposure. The rapid use of BFRs has heightened these concerns, necessitating further research into the health effects and exposure risks of these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Formation in Combustion and Fires
Brominated flame retardants can lead to the formation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) during combustion processes, such as in waste incineration or accidental fires. These findings underscore the importance of understanding the formation mechanisms and environmental fate of these compounds to mitigate their release and impact. The structural similarities between PBDD/Fs and PCDD/Fs suggest comparable formation pathways, although specific precursors and combustion conditions can influence the types and amounts of brominated compounds produced (Zhang, Buekens, & Li, 2016).
Health Risks and Exposure
The literature indicates that exposure to brominated dioxins and furans can pose health risks similar to those associated with chlorinated analogs, including endocrine disruption and potential carcinogenic effects. However, data on human exposure and toxicity specifically related to 7-Bromobenzofuran and similar compounds are extremely limited. This gap highlights the need for targeted studies to better understand the health implications of exposure to brominated flame retardants and their by-products (Piskorska-Pliszczynska & Maszewski, 2014).
Safety And Hazards
Orientations Futures
Benzofuran compounds, including 7-Bromobenzofuran, continue to attract attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring their biological activities, developing novel methods for their synthesis, and investigating their potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
7-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPQJITKRSVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908829 | |
| Record name | 7-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzofuran | |
CAS RN |
104155-12-6, 133720-60-2 | |
| Record name | Benzofuran, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

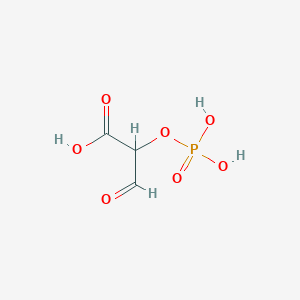


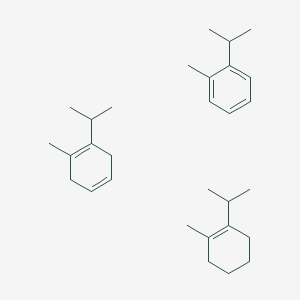

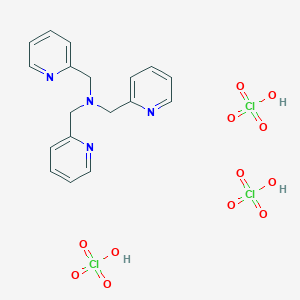

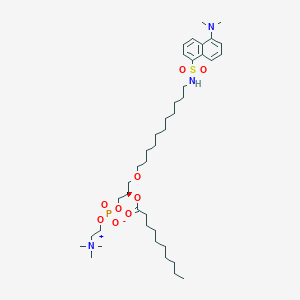
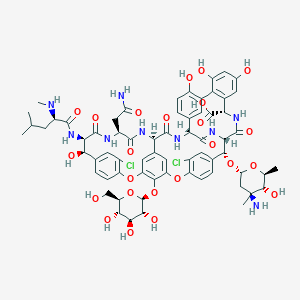
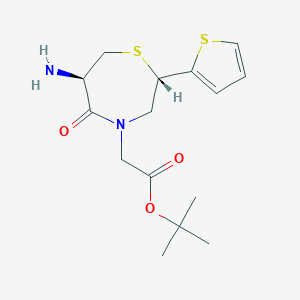
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
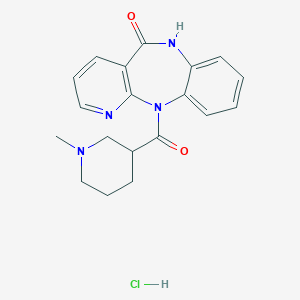
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)